molecular formula C11H16N2O3 B8735542 tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate

tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No. B8735542
M. Wt: 224.26 g/mol
InChI Key: OSZSHEZRUDEESM-UHFFFAOYSA-N
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Patent
US09434763B2

Procedure details

2.00 g of tert-butyl 2-(3-(benzyloxycarbonylamino)-2-oxopyridin-1(2H)-yl)acetate are dissolved under nitrogen atmosphere in 70 mL of ethanol. To this solution 200 mg of Pd/C (10%) is added and stirred under hydrogen atmosphere at atmosphere pressure for 1.5 h at RT. The catalysis is separated by filtration over silica gel, before the solvent is removed in vacuo. The crude product is used for further processing without purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:11][C:12]1[C:13](=[O:26])[N:14]([CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH:15]=[CH:16][CH:17]=1)=O)C1C=CC=CC=1>C(O)C.[Pd]>[NH2:11][C:12]1[C:13](=[O:26])[N:14]([CH2:18][C:19]([O:21][C:22]([CH3:24])([CH3:23])[CH3:25])=[O:20])[CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC=1C(N(C=CC1)CC(=O)OC(C)(C)C)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under hydrogen atmosphere at atmosphere pressure for 1.5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalysis is separated by filtration over silica gel, before the solvent
CUSTOM
Type
CUSTOM
Details
is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is used for further processing without purification

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
NC=1C(N(C=CC1)CC(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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